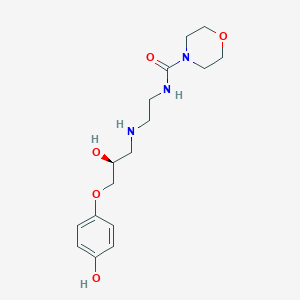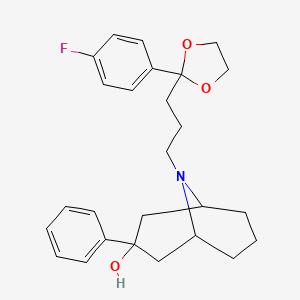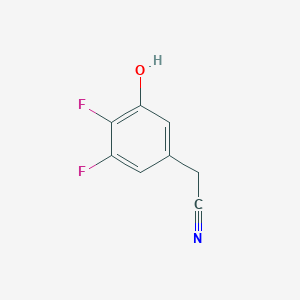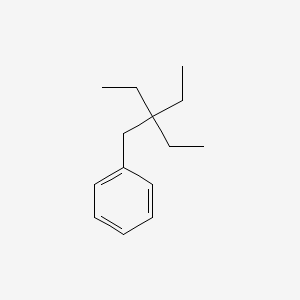
(S)-Xamoterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Xamoterol is a selective beta-1 adrenergic receptor partial agonist. It is primarily used in the treatment of certain cardiovascular conditions, such as heart failure and angina pectoris. The compound is known for its ability to improve cardiac function without significantly increasing heart rate, making it a valuable therapeutic agent in managing heart conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Xamoterol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of chemical reactions such as alkylation, reduction, and resolution to obtain the desired enantiomer. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Advanced techniques such as chiral chromatography may be employed to ensure the enantiomeric purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Xamoterol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the molecule’s structure, enhancing its stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under conditions that favor nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Xamoterol has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying beta-adrenergic receptor interactions and developing new beta-blockers.
Biology: Researchers use this compound to investigate the physiological and biochemical effects of beta-1 adrenergic receptor activation.
Medicine: The compound is studied for its therapeutic potential in treating cardiovascular diseases, and its efficacy and safety are evaluated in clinical trials.
Industry: this compound is used in the development of pharmaceutical formulations and as a reference standard in quality control processes.
Mecanismo De Acción
(S)-Xamoterol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding leads to partial agonist activity, which increases cardiac contractility and output without causing a significant increase in heart rate. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to cyclic adenosine monophosphate (cAMP) signaling, which mediates the positive inotropic effects.
Comparación Con Compuestos Similares
Metoprolol: A selective beta-1 adrenergic receptor antagonist used to treat hypertension and angina.
Atenolol: Another selective beta-1 blocker with similar therapeutic uses.
Bisoprolol: Known for its high selectivity for beta-1 receptors and used in managing heart failure and hypertension.
Comparison: (S)-Xamoterol is unique in its partial agonist activity, which allows it to enhance cardiac function without significantly increasing heart rate. This differentiates it from full antagonists like metoprolol and atenolol, which primarily reduce heart rate and contractility. Bisoprolol, while highly selective, does not possess the partial agonist properties of this compound, making the latter a distinct option in certain clinical scenarios.
Propiedades
Número CAS |
69630-22-4 |
|---|---|
Fórmula molecular |
C16H25N3O5 |
Peso molecular |
339.39 g/mol |
Nombre IUPAC |
N-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m0/s1 |
Clave InChI |
DXPOSRCHIDYWHW-AWEZNQCLSA-N |
SMILES isomérico |
C1COCCN1C(=O)NCCNC[C@@H](COC2=CC=C(C=C2)O)O |
SMILES canónico |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)
![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)




![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)

